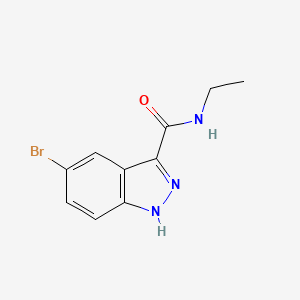
5-bromo-N-ethyl-1H-indazole-3-carboxamide
Overview
Description
5-bromo-N-ethyl-1H-indazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indazole derivatives and has a molecular formula of C10H10BrN3O.
Scientific Research Applications
5-bromo-N-ethyl-1H-indazole-3-carboxamide has been studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Mechanism of Action
The mechanism of action of 5-bromo-N-ethyl-1H-indazole-3-carboxamide is not fully understood. However, studies have suggested that this compound can modulate various signaling pathways in cells. For example, this compound has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. This compound has also been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, studies have shown that this compound can inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-ethyl-1H-indazole-3-carboxamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. This compound has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells.
Future Directions
There are several future directions for research on 5-bromo-N-ethyl-1H-indazole-3-carboxamide. One direction is to investigate the potential of this compound as an anticancer and anti-inflammatory agent in vivo. Another direction is to study the mechanism of action of this compound in more detail. Additionally, studies could be conducted to determine the toxicity of this compound at various concentrations. Finally, research could be conducted to identify derivatives of this compound that have improved efficacy and reduced toxicity.
properties
IUPAC Name |
5-bromo-N-ethyl-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-2-12-10(15)9-7-5-6(11)3-4-8(7)13-14-9/h3-5H,2H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPAEFTXZPLPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NNC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

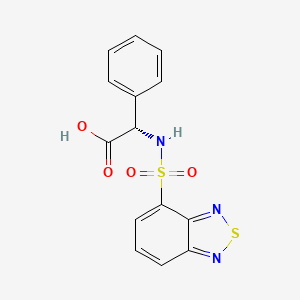
![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)
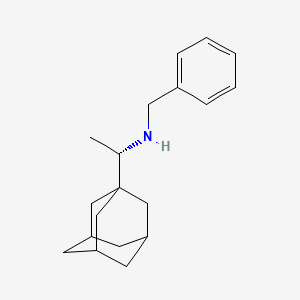
![[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7595911.png)
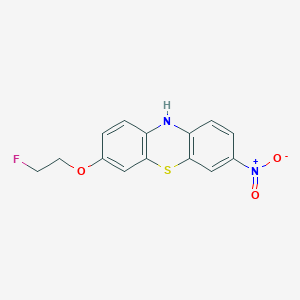
![3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide](/img/structure/B7595927.png)
![N-[2-(4-fluorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7595935.png)
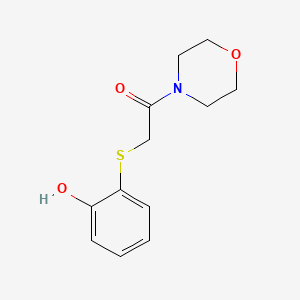
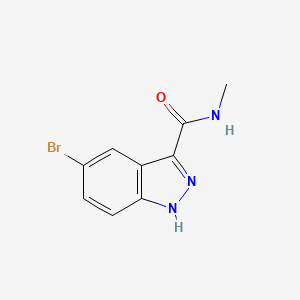
![1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone](/img/structure/B7595968.png)
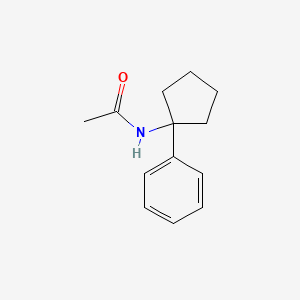

![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine](/img/structure/B7595983.png)